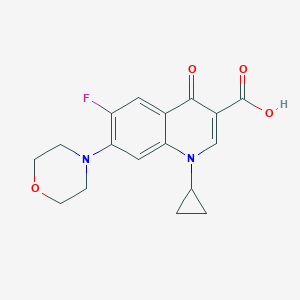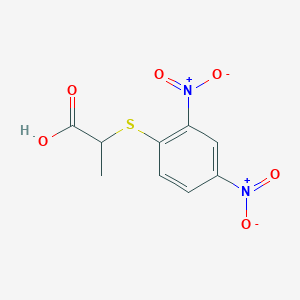
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. In
Wirkmechanismus
The exact mechanism of action of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is not fully understood. However, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione. Some of the areas that could be explored include further studies on its potential therapeutic effects, investigation of its mechanism of action, and exploration of its potential use in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the limitations of using this compound in lab experiments and to develop new methods for synthesizing it.
Synthesemethoden
The synthesis of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a complex process that involves several steps. The first step involves the preparation of 2,7-dihydroxychromene-4-one, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. This compound is then reacted with benzaldehyde to form (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione.
Wissenschaftliche Forschungsanwendungen
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. Some of the areas of research where this compound has been studied include cancer research, neuroprotection, and anti-inflammatory research.
Eigenschaften
Produktname |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
|---|---|
Molekularformel |
C24H17NO3S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
InChI |
InChI=1S/C24H17NO3S/c26-19-12-10-16-11-13-22(27)28-24(16)23(19)18-14-21(15-6-2-1-3-7-15)29-20-9-5-4-8-17(20)25-18/h1-13,21,25H,14H2/b23-18- |
InChI-Schlüssel |
XSRKDZZAKJLJHM-NKFKGCMQSA-N |
Isomerische SMILES |
C\1C(SC2=CC=CC=C2N/C1=C\3/C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)


![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

